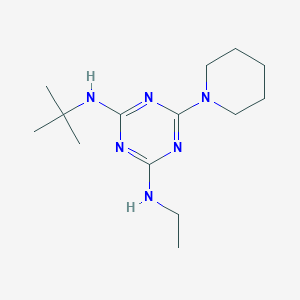
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as Etazolate, is a pyrazolone derivative that has been extensively studied for its therapeutic potential. It was first synthesized in the 1970s and has since been used in scientific research to investigate its mechanism of action and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This leads to an increase in the activity of the receptor, resulting in the anxiolytic and anticonvulsant effects observed in animal models.
Biochemical and physiological effects:
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the reduction of inflammation. These effects are thought to contribute to its therapeutic potential in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments, including its relatively low toxicity and high solubility in water. However, it is important to note that its effects may vary depending on the specific experimental conditions and animal models used.
Direcciones Futuras
There are several potential future directions for research on 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in other fields, and the development of more potent derivatives. In addition, there is a need for clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has been extensively studied for its therapeutic potential in various fields. Its mechanism of action is believed to involve the modulation of the GABAA receptor, leading to anxiolytic and anticonvulsant effects. While further research is needed to fully understand its potential applications, 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one shows promise as a therapeutic agent for a range of conditions.
Métodos De Síntesis
The synthesis of 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl acetoacetate, followed by the addition of sodium ethoxide. The resulting product is then treated with acetic anhydride to obtain 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one as a white crystalline solid.
Aplicaciones Científicas De Investigación
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and immunology. It has been shown to have anxiolytic, anticonvulsant, and neuroprotective effects in animal models. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
5-ethoxy-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O2/c1-2-18-9-5-10(17)16(15-9)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXOXJNFPNMBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)


![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)
![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)
